N-[(2,4-Dihydroxyphenyl)methyl]urea
CAS No.: 65758-38-5
Cat. No.: VC19402687
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65758-38-5 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | (2,4-dihydroxyphenyl)methylurea |
| Standard InChI | InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13) |
| Standard InChI Key | HFYCTOSXGVSYLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)O)CNC(=O)N |
Introduction
Chemical Identity and Structural Features
N-[(2,4-Dihydroxyphenyl)methyl]urea (C₈H₁₀N₂O₃) features a urea core (-NH-C(=O)-NH-) linked to a 2,4-dihydroxybenzyl moiety. The presence of two hydroxyl groups on the phenyl ring and the urea functional group enables extensive hydrogen bonding, which influences its crystallinity and solubility. Key structural attributes include:
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Molecular weight: 182.18 g/mol
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Hydrogen bond donors: 4 (two -OH, two -NH)
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Hydrogen bond acceptors: 3 (urea carbonyl, two -OH)
The compound’s planar urea group and aromatic system facilitate π-π stacking interactions, as observed in analogous urea derivatives .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves a one-pot multicomponent reaction. A representative method, adapted from studies on related urea derivatives , proceeds as follows:
Reactants:
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2,4-Dihydroxybenzaldehyde
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Urea or substituted urea
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Acid catalyst (e.g., AlCl₃)
Procedure:
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Condensation: 2,4-Dihydroxybenzaldehyde reacts with urea under acidic conditions, forming an imine intermediate.
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Nucleophilic attack: The amine group of urea attacks the carbonyl carbon of the aldehyde, followed by dehydration.
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Rearrangement: Intermediate stabilization via keto-enol tautomerism yields the final product.
Reaction conditions:
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Temperature: 150–180°C
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Duration: 4–6 hours
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Solvent: Solvent-free (neat conditions)
Yield: 52–72% (based on analogous syntheses) .
Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–170°C | Maximizes |
| Catalyst (AlCl₃) | 0.5–1.0 mol% | Accelerates |
| Urea Equivalents | 1.2–1.5 | Prevents |
Structural Characterization
Spectroscopic Analysis
FTIR Spectroscopy:
¹H NMR (DMSO-d₆):
13C NMR:
X-ray Diffraction
While no direct crystallographic data exists for N-[(2,4-Dihydroxyphenyl)methyl]urea, studies on N-methylurea hydrates reveal that urea derivatives form layered structures stabilized by hydrogen bonds. Predicted lattice parameters (analogous to ):
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Space group: P2₁/c
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Unit cell dimensions: a = 10.2 Å, b = 8.6 Å, c = 7.9 Å
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Hydrogen bonds: O-H···O (2.6–2.8 Å), N-H···O (2.7–3.0 Å)
Physicochemical Properties
Solubility
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Polar solvents: Soluble in DMSO, ethanol, and hot water.
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Nonpolar solvents: Insoluble in hexane, chloroform.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 | 25 |
| Ethanol | 12.8 | 60 |
| Water | 8.1 | 100 |
Thermal Stability
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